![molecular formula C24H28N10O8S4 B12503723 diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)
diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including ethoxycarbonyl, triazole, and thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as nucleophilic substitution, cyclization, and esterification to form the final product. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the ethoxycarbonyl groups, converting them into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups into the triazole or thiadiazole rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
- ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H28N10O8S4 |
|---|---|
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
ethyl 5-[5-ethoxycarbonyl-3-[4-[4-ethoxycarbonyl-5-(4-ethoxycarbonylthiadiazol-5-yl)sulfanyltriazol-1-yl]butyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C24H28N10O8S4/c1-5-39-19(35)13-17(43-23-15(27-31-45-23)21(37)41-7-3)33(29-25-13)11-9-10-12-34-18(14(26-30-34)20(36)40-6-2)44-24-16(28-32-46-24)22(38)42-8-4/h5-12H2,1-4H3 |
Clave InChI |
JRJIIFOVNCCBKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)CCCCN2C(=C(N=N2)C(=O)OCC)SC3=C(N=NS3)C(=O)OCC)SC4=C(N=NS4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)
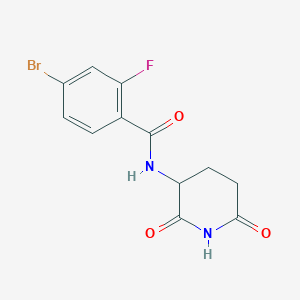
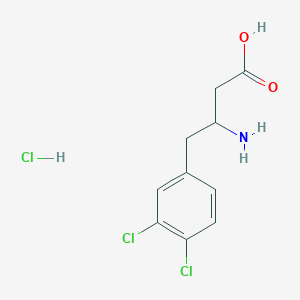
![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)
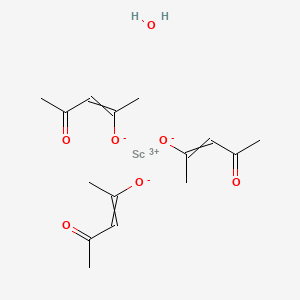
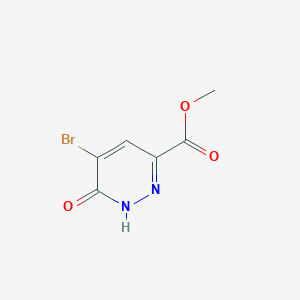
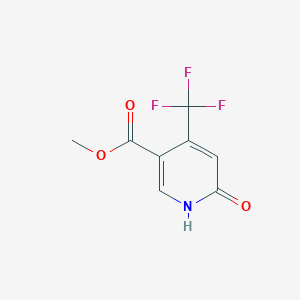
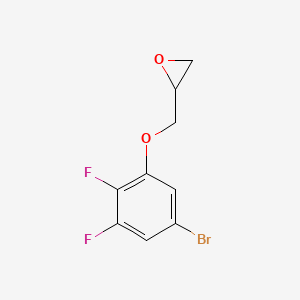
![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
